

# Remdesivir-d4: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest		
Compound Name:	Remdesivir-d4	
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#### Introduction

Remdesivir-d4 is the deuterated analogue of Remdesivir, a broad-spectrum antiviral agent that has garnered significant attention for its activity against a range of RNA viruses, most notably SARS-CoV-2, the causative agent of COVID-19.[1][2] As a prodrug, Remdesivir is metabolized within the body to its active triphosphate form, which acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[2][3] The incorporation of deuterium in Remdesivir-d4 serves primarily as an internal standard for pharmacokinetic and metabolic studies, allowing for precise quantification of the parent drug in biological matrices. This technical guide provides an in-depth overview of the chemical structure, properties, and relevant experimental methodologies associated with Remdesivir-d4.

#### **Chemical Structure and Properties**

The chemical structure of **Remdesivir-d4** is identical to that of Remdesivir, with the exception of four deuterium atoms replacing hydrogen atoms on the L-alanine ethyl ester moiety. This isotopic labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering the molecule's chemical behavior.

#### **Physicochemical Properties**



Property	Remdesivir-d4	Remdesivir
Molecular Formula	C27H31D4N6O8P	C27H35N6O8P
Molecular Weight	606.6 g/mol	602.58 g/mol
CAS Number	2738376-82-2	1809249-37-3
Appearance	White to off-white or yellow crystalline solid	White to off-white or yellow crystalline solid[4]
Solubility	Soluble in DMF, DMSO, Methanol	Soluble in DMSO[4], ethanol, and methanol; practically insoluble in water.[5]
pKa (strongest acidic/basic)	Not available	10.23 / 0.65[4][5]

#### **Chemical Structure**

Caption: Chemical structure of Remdesivir-d4.

## **Mechanism of Action and Metabolic Pathway**

Remdesivir is a phosphoramidate prodrug that, upon entering a host cell, undergoes a series of metabolic activation steps to form the pharmacologically active nucleoside triphosphate analogue, GS-443902. This active metabolite mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase. The incorporation of GS-443902 leads to delayed chain termination, thereby inhibiting viral replication.[1][2][3]

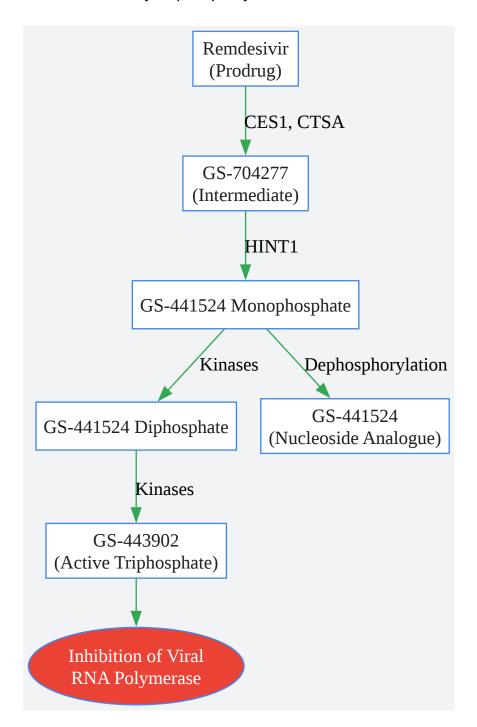
The metabolic activation pathway of Remdesivir involves the following key steps:

- Hydrolysis: The carboxylesterase 1 (CES1) and cathepsin A (CTSA) enzymes hydrolyze the carboxyl ester of Remdesivir to form the intermediate metabolite, GS-704277.
- Phosphoramidate Cleavage: A phosphoramidase, HINT1 (Histidine Triad Nucleotide-Binding Protein 1), cleaves the phosphoramidate bond of GS-704277 to yield the nucleoside monophosphate, GS-441524 monophosphate.



 Phosphorylation: Cellular kinases further phosphorylate the monophosphate to the diphosphate and subsequently to the active triphosphate form, GS-443902.

Dephosphorylation of the monophosphate can lead to the formation of the nucleoside analogue GS-441524, which is less efficiently re-phosphorylated.



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Caption: Metabolic activation pathway of Remdesivir.

## **Pharmacokinetic Properties**

The pharmacokinetic profile of Remdesivir is characterized by its rapid metabolism and the longer half-life of its primary metabolite, GS-441524. The use of **Remdesivir-d4** as an internal standard is crucial for accurate quantification in pharmacokinetic studies.

Parameter	Remdesivir	GS-441524 (Metabolite)	GS-704277 (Metabolite)
Tmax (hours)	~0.67	~2.0	~0.75
Protein Binding	88-93.6%	2%	1%
Elimination Half-life (hours)	~1	~27	~1.3

## Experimental Protocols Synthesis of Remdesivir Derivatives

While a specific protocol for **Remdesivir-d4** is not readily available in public literature, the synthesis would likely follow the established routes for Remdesivir, utilizing a deuterated L-alanine ethyl ester starting material. A general procedure for the derivatization of Remdesivir is described below:

Acetylation of Remdesivir: This protocol describes the synthesis of a Remdesivir derivative and can be adapted for isotopic labeling studies.[6]

- Reaction Setup: Dissolve Remdesivir (0.05 mmol) in a 2:1 mixture of anhydrous dichloromethane and tetrahydrofuran (20 mL). Add triethylamine (70 μL).
- Reagent Preparation: In a separate flask, dissolve acetyl chloride (0.15 mmol) in anhydrous dichloromethane (5 mL).
- Reaction: Add the acetyl chloride solution dropwise to the Remdesivir solution over 60 minutes.



- Incubation: Heat the reaction mixture to 40°C and stir for 6 hours.
- Purification: The product can be purified using standard chromatographic techniques.

A more efficient, three-step synthesis of Remdesivir from GS-441524 has also been reported, involving protection, phosphoramidation, and deprotection steps, achieving a high overall yield. [7][8]

### **Antiviral Activity Assays**

The antiviral activity of Remdesivir and its analogues is typically evaluated using in vitro cell-based assays.

Plaque Reduction Assay:[9][10]

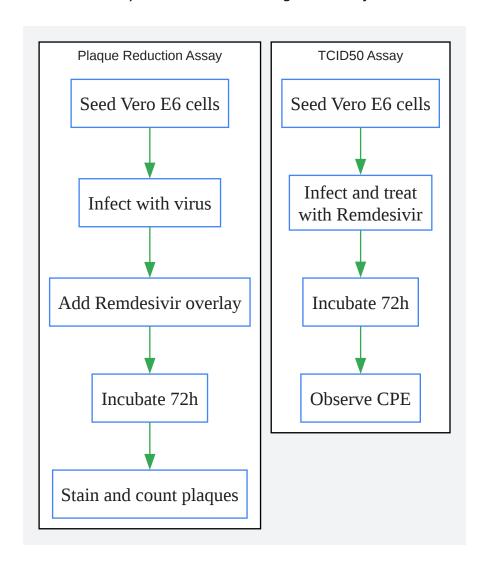
- Cell Seeding: Seed Vero E6 cells in 6-well plates and grow to confluence.
- Infection: Infect the cell monolayer with the virus (e.g., SARS-CoV-2) at a specific multiplicity
  of infection for 1 hour.
- Drug Treatment: Remove the viral inoculum and add an overlay medium containing various concentrations of Remdesivir.
- Incubation: Incubate the plates at 37°C in a 5% CO<sub>2</sub> incubator for 72 hours to allow for plaque formation.
- Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
- Analysis: The EC<sub>50</sub> value (the concentration of the drug that inhibits 50% of plaque formation) is calculated.

TCID<sub>50</sub> Assay:[9][10]

- Cell Seeding: Seed Vero E6 cells in 96-well plates.
- Infection and Treatment: Infect the cells with the virus and simultaneously add serial dilutions
  of Remdesivir.



- Incubation: Incubate the plates for 72 hours.
- Analysis: Observe the cytopathic effect (CPE) in each well and calculate the TCID₅₀ (50% tissue culture infectious dose) to determine the drug's inhibitory concentration.



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Caption: Workflow for in vitro antiviral activity assays.

#### **Analytical Methods for Quantification**

LC-MS/MS for Quantification in Plasma:[11] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantitative determination of Remdesivir and its metabolites in biological fluids.



- Sample Preparation: Treat human plasma samples with diluted formic acid to ensure analyte stability.
- Chromatography: Separate the analytes using a suitable column (e.g., Acquity UPLC HSS T3,  $2.1 \times 50$  mm,  $1.8 \mu m$ ) with a gradient elution.
- Mass Spectrometry: Perform detection and quantification using tandem mass spectrometry
  with different electrospray ionization (ESI) modes for each analyte to optimize sensitivity and
  minimize carryover.
- Calibration: Use calibration curves for Remdesivir (e.g., 4-4000 ng/mL), GS-441524 (e.g., 2-2000 ng/mL), and GS-704277 (e.g., 2-2000 ng/mL) for accurate quantification.[11]

#### Conclusion

Remdesivir-d4 is an indispensable tool for the preclinical and clinical development of Remdesivir. Its use as an internal standard enables robust and accurate quantification, which is fundamental for understanding the pharmacokinetics and metabolism of this important antiviral drug. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with Remdesivir and its deuterated analogue. Further research into the synthesis and application of isotopically labeled antiviral compounds will continue to be a critical component of drug discovery and development.

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